REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[IH:12].C(O)(=O)C>O>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([I:12])[N:3]=1
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred for 16 hours at ice-water bath temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled in an ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
pre-cooled in a refrigerator, 250 mL) in one portion
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water (3×250 mL)
|
Type
|
FILTRATION
|
Details
|
The filter cake was transferred to a 250 mL filtration flask
|
Type
|
ADDITION
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Details
|
6 M NaOH solution (85 mL) was added to the solid through the
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
to rinse out residual solid
|
Type
|
WASH
|
Details
|
wash into the filter flask
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solid was collected by centrifugation
|
Type
|
WASH
|
Details
|
washed with water (2×250 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was first spin-dried on the centrifuge for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |